N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
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Description
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis and characterization of novel chemical entities. For example, its derivatives have been synthesized and analyzed for their structural properties using techniques like NMR, mass spectra, FT-IR, and UV–Visible spectroscopy. These studies often aim to understand the molecular structure and reactivity of such compounds for further application in medicinal chemistry and materials science (Kumara et al., 2018).
Biological Activities
Derivatives of this compound have been evaluated for various biological activities, including cytotoxicity against cancer cells, antibacterial, and antifungal properties. For instance, some derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014). Additionally, certain synthesized derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Helal et al., 2013).
Material Science and Fluorescence Studies
Some research focuses on the development of fluorescent dyes and materials science applications. For example, thioamide derivatives have been used to create fluorescent dyes with applications in bioimaging and as sensors due to their high quantum yields and solvatochromic properties (Witalewska et al., 2019).
Drug Discovery and Development
In drug discovery, derivatives of this compound have been investigated as kinase inhibitors, showcasing the potential in the development of new therapeutic agents targeting specific kinases involved in cancer and other diseases. For instance, certain compounds have been identified as selective Met kinase inhibitors with promising preclinical efficacy profiles, highlighting the role of this chemical scaffold in the discovery of new oncology drugs (Schroeder et al., 2009).
Computational Studies
Computational and molecular docking studies involving derivatives of this compound have contributed to understanding its interactions with biological targets. These studies provide insights into the molecular basis of its activity and guide the design of more potent and selective analogs (Viji et al., 2020).
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-13-6-4-12(5-7-13)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXAOEFZGRHMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.